![molecular formula C12H9N3O2 B7554529 N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide, also known as CXCR7 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide acts as a selective inhibitor of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide, binding to the receptor and preventing its activation by chemokines. This results in the suppression of downstream signaling pathways that are involved in various physiological processes such as cell migration, angiogenesis, and inflammation. The inhibition of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been linked to the suppression of tumor growth and metastasis, making N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been shown to modulate various biochemical and physiological processes such as cell migration, angiogenesis, inflammation, immune responses, and neuronal activity. Its inhibition of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been linked to the suppression of tumor growth and metastasis, modulation of immune responses, and regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide, making it a valuable tool for studying the role of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide in various physiological processes. Additionally, its synthesis method is relatively simple and straightforward, making it easily accessible to researchers. However, there are also some limitations to its use in lab experiments. Its efficacy may vary depending on the cell type and experimental conditions, and its potential off-target effects should be carefully considered.
Orientations Futures
There are several future directions for the research and development of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, its potential applications in immunotherapy and neuropharmacology should be further explored. Furthermore, the development of novel N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide inhibitors with improved selectivity and efficacy is an area of active research. Overall, the potential applications of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide in various fields make it a promising candidate for future research and development.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide involves the reaction of 4-(cyanomethyl)benzonitrile with 3-amino-5-methylisoxazole in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neuroscience. It has been shown to inhibit N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide, a chemokine receptor that is involved in various physiological processes such as cell migration, angiogenesis, and inflammation. Inhibition of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been linked to the suppression of tumor growth and metastasis, making N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide a promising candidate for cancer therapy. Additionally, it has been shown to modulate immune responses and neuronal activity, suggesting its potential applications in immunotherapy and neuropharmacology.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-5-9-1-3-10(4-2-9)14-12(16)11-6-8-17-15-11/h1-4,6,8H,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFALFBUBCXROGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

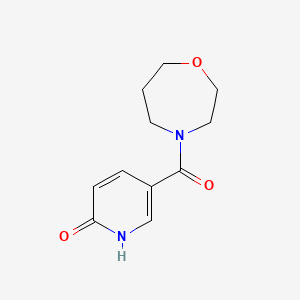
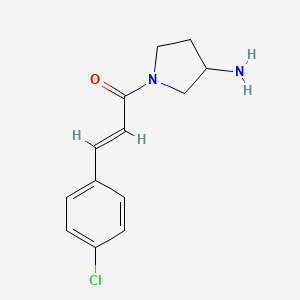
![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)
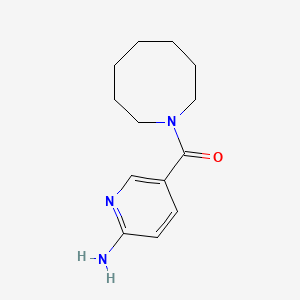
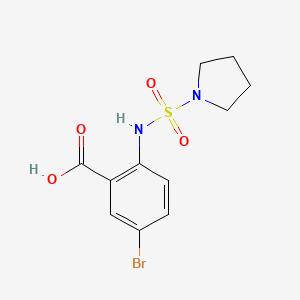
![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
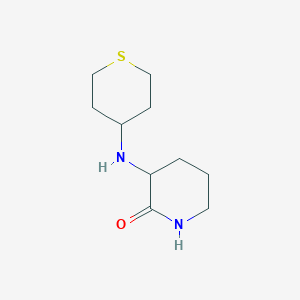
![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)